molecular formula C17H30N2 B12493137 (1r,3r,5R,7R)-N-[3-(pyrrolidin-1-yl)propyl]tricyclo[3.3.1.1~3,7~]decan-2-amine

(1r,3r,5R,7R)-N-[3-(pyrrolidin-1-yl)propyl]tricyclo[3.3.1.1~3,7~]decan-2-amine

Cat. No.: B12493137
M. Wt: 262.4 g/mol
InChI Key: NRCPSSPRJLREJB-UHFFFAOYSA-N
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Description

(1r,3r,5R,7R)-N-[3-(pyrrolidin-1-yl)propyl]tricyclo[3311~3,7~]decan-2-amine is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3r,5R,7R)-N-[3-(pyrrolidin-1-yl)propyl]tricyclo[3.3.1.1~3,7~]decan-2-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This is achieved through a series of cyclization reactions.

    Introduction of the pyrrolidinyl group: This step involves the reaction of the tricyclic core with a pyrrolidine derivative under specific conditions.

    Final amination:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1r,3r,5R,7R)-N-[3-(pyrrolidin-1-yl)propyl]tricyclo[3.3.1.1~3,7~]decan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemistry, (1r,3r,5R,7R)-N-[3-(pyrrolidin-1-yl)propyl]tricyclo[3.3.1.1~3,7~]decan-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1r,3r,5R,7R)-N-[3-(pyrrolidin-1-yl)propyl]tricyclo[3.3.1.1~3,7~]decan-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[3.3.1.1~3,7~]decan-2-amine: A simpler analog without the pyrrolidinyl group.

    N-[3-(pyrrolidin-1-yl)propyl]amine: Lacks the tricyclic core structure.

Uniqueness

The uniqueness of (1r,3r,5R,7R)-N-[3-(pyrrolidin-1-yl)propyl]tricyclo[3.3.1.1~3,7~]decan-2-amine lies in its combination of a tricyclic core with a pyrrolidinyl group. This structural feature imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H30N2

Molecular Weight

262.4 g/mol

IUPAC Name

N-(3-pyrrolidin-1-ylpropyl)adamantan-2-amine

InChI

InChI=1S/C17H30N2/c1-2-6-19(5-1)7-3-4-18-17-15-9-13-8-14(11-15)12-16(17)10-13/h13-18H,1-12H2

InChI Key

NRCPSSPRJLREJB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCNC2C3CC4CC(C3)CC2C4

Origin of Product

United States

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